{1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride,Mixtureofdiastereomers
Description
{1-[(3-Aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a bicyclic compound featuring a 1,2,3-triazole core substituted with a 3-aminocyclobutylmethyl group at the 1-position and a hydroxymethyl group at the 4-position. The diastereomeric mixture arises from stereochemical variations in the cyclobutyl ring, which introduces distinct spatial and electronic properties. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. While direct structural data for this compound are absent in the provided evidence, its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for constructing 1,2,3-triazole scaffolds .
Properties
IUPAC Name |
[1-[(3-aminocyclobutyl)methyl]triazol-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-7-1-6(2-7)3-12-4-8(5-13)10-11-12;;/h4,6-7,13H,1-3,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWNTJUJLPYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=C(N=N2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride,Mixtureofdiastereomers typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the cyclobutyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
{1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of {1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,2,3-triazole derivatives, focusing on structural features, synthetic pathways, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Stereochemical Complexity : The target compound’s cyclobutyl group introduces diastereomerism, unlike simpler analogs with planar aromatic substituents (e.g., 4-chlorophenyl in ). This may influence binding affinity in chiral environments, such as enzyme active sites.
Solubility and Salt Forms : Dihydrochloride salts (target compound and ) improve aqueous solubility compared to neutral triazoles (e.g., trifluoromethylbenzyl derivative ), critical for drug delivery.
Synthetic Flexibility: CuAAC dominates 1,2,3-triazole synthesis (target compound inferred, ), while Mitsunobu reactions enable ether linkages (e.g., methoxyethyl in ).
Research Findings and Functional Implications
Click Chemistry Utility : The target compound’s triazole core aligns with the "spring-loaded" reactivity of CuAAC, enabling rapid, regioselective assembly under mild conditions . This contrasts with thiadiazole-based syntheses (e.g., ), which require harsher reflux conditions.
Impact of Cyclobutylamine: The 3-aminocyclobutyl group may confer rigidity and hydrogen-bonding capacity, differentiating it from flexible chains (e.g., methoxyethyl in ) or lipophilic groups (e.g., trifluoromethyl in ). Such features could modulate pharmacokinetic properties like membrane permeability.
Diastereomer-Specific Behavior : While the evidence lacks resolution data for the target compound, analogous studies highlight that diastereomers often exhibit divergent biological activities and crystallization tendencies, necessitating chiral analytical methods (e.g., X-ray crystallography via SHELX ).
Biological Activity
The compound {1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride, a mixture of diastereomers, represents a class of triazole derivatives that have garnered attention for their potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | {1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride |
| CAS Number | 2138257-16-4 |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| Physical Form | Powder |
Triazole compounds are known for their ability to interact with various biological targets. The mechanism of action for this specific compound involves:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in fungal cell wall synthesis, making it effective against certain pathogens.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Properties
Research indicates that derivatives of triazole exhibit significant antimicrobial activity. For instance, compounds similar to {1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride have shown effectiveness against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli .
Case Studies
-
Study on Antibacterial Activity :
A study evaluated the antibacterial properties of various triazole derivatives against clinical isolates. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Pharmacokinetic Evaluation :
Another investigation focused on the pharmacokinetics of triazole compounds in vivo. It was found that these compounds had favorable absorption and distribution profiles, with a half-life supporting potential therapeutic use .
Toxicological Profile
The safety profile of {1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride is crucial for its development as a therapeutic agent. Toxicological assessments indicate that the compound has an acceptable safety margin in animal models. Notably, no significant adverse effects were reported at therapeutic doses .
Q & A
Basic: What are the standard protocols for synthesizing this compound and ensuring diastereomeric purity?
Answer:
The synthesis typically involves click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core . For example:
- React a cyclobutylmethyl azide derivative with a propargyl alcohol precursor under reflux in ethanol/water with CuSO₄·Na ascorbate as the catalyst .
- Purify the crude product via recrystallization or column chromatography to isolate the triazole intermediate.
- Convert the intermediate to the dihydrochloride salt using HCl gas or concentrated HCl in methanol, followed by solvent evaporation .
- Diastereomeric purity is assessed using chiral HPLC or capillary electrophoresis. Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization during synthesis .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the triazole ring and cyclobutyl substituents. Diastereomers show distinct splitting patterns in NOESY/ROESY spectra .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and salt formation (e.g., [M+2HCl+H]⁺) .
- X-ray Crystallography: Resolve absolute configuration using SHELXL refinement. Note: Crystallization may favor one diastereomer, requiring careful interpretation .
- HPLC with Chiral Columns: Quantify diastereomer ratios using polar organic mode (e.g., Chiralpak IG-3) with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to favor the formation of a specific diastereomer?
Answer:
- Solvent Effects: Use non-polar solvents (e.g., toluene) to stabilize transition states favoring the desired diastereomer through steric hindrance .
- Temperature Control: Lower temperatures (0–5°C) may slow epimerization; microwave-assisted synthesis can enhance selectivity under controlled heating .
- Catalytic Additives: Chiral ligands (e.g., (R)-BINAP) in CuAAC reactions can induce asymmetry, though efficacy varies with cyclobutyl ring strain .
- Post-Synthesis Separation: Preparative HPLC with cellulose-based chiral phases achieves >98% diastereomeric excess. Validate purity via melting point analysis and differential scanning calorimetry (DSC) .
Advanced: How should researchers address discrepancies between spectroscopic data and computational models for diastereomers?
Answer:
- Cross-Validation: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest misassigned configurations .
- Dynamic NMR Studies: Monitor coalescence temperatures to identify interconverting diastereomers. For example, cyclobutyl ring puckering may cause signal averaging at elevated temperatures .
- SHELXL Refinement: For crystallographic data, refine occupancy factors to resolve disordered diastereomers. Use the TWIN/BASF commands in SHELXL to model twinning .
Advanced: What methodologies are recommended for evaluating the biological activity of diastereomeric mixtures?
Answer:
- Diastereomer Separation: Pre-fractionate the mixture via preparative HPLC before testing. Compare IC₅₀ values of individual diastereomers in enzyme inhibition assays (e.g., kinase profiling) .
- Molecular Docking: Perform in silico studies (AutoDock Vina) to assess binding affinity differences. Cyclobutyl substituents may sterically hinder interactions in one diastereomer .
- In Vivo Pharmacokinetics: Administer separated diastereomers to animal models and quantify plasma half-life. Hydrochloride salts often improve solubility but may alter tissue distribution .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Storage: Keep in airtight amber vials at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Desiccate with silica gel .
- Handling: Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, as triazoles can undergo photolytic ring-opening .
- Waste Disposal: Neutralize aqueous waste with NaHCO₃ before disposal. Incinerate organic waste to avoid environmental release of persistent triazole byproducts .
Advanced: How can computational methods aid in the structural analysis of diastereomers?
Answer:
- Conformational Sampling: Use molecular dynamics (e.g., AMBER) to simulate cyclobutyl ring puckering and predict NMR coupling constants .
- Density Functional Theory (DFT): Calculate vibrational frequencies (IR/Raman) to distinguish diastereomers. Match computed spectra with experimental data .
- Crystal Structure Prediction (CSP): Tools like GRACE predict polymorph preferences, guiding crystallization conditions for single-diastereomer crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
